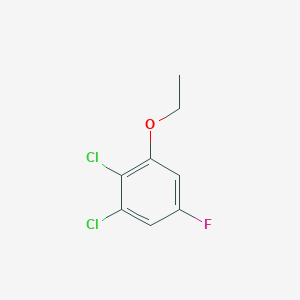

1,2-Dichloro-3-ethoxy-5-fluorobenzene

Description

1,2-Dichloro-3-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethoxy group, and one fluorine atom attached to the benzene ring

Propriétés

Formule moléculaire |

C8H7Cl2FO |

|---|---|

Poids moléculaire |

209.04 g/mol |

Nom IUPAC |

1,2-dichloro-3-ethoxy-5-fluorobenzene |

InChI |

InChI=1S/C8H7Cl2FO/c1-2-12-7-4-5(11)3-6(9)8(7)10/h3-4H,2H2,1H3 |

Clé InChI |

YBEZQWYVSNPEFP-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C(=CC(=C1)F)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-ethoxy-5-fluorobenzene can be synthesized through a series of reactions starting from benzene. The synthetic route typically involves:

Fluorination: Introduction of the fluorine atom to the benzene ring.

Chlorination: Addition of chlorine atoms to specific positions on the benzene ring.

Ethoxylation: Introduction of the ethoxy group to the benzene ring.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dichloro-3-ethoxy-5-fluorobenzene may involve large-scale chlorination and fluorination processes, often using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents, and sulfonating agents. Conditions typically involve the use of catalysts such as iron or aluminum chloride.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.

Applications De Recherche Scientifique

1,2-Dichloro-3-ethoxy-5-fluorobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1,2-Dichloro-3-ethoxy-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can influence various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biological research .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dichloro-3-fluorobenzene: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

1,2-Dichloro-5-ethoxybenzene: Lacks the fluorine atom, which can affect its reactivity and applications.

1,3-Dichloro-2-fluorobenzene: Different substitution pattern, leading to different chemical properties and reactivity.

Uniqueness

1,2-Dichloro-3-ethoxy-5-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

1,2-Dichloro-3-ethoxy-5-fluorobenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

1,2-Dichloro-3-ethoxy-5-fluorobenzene can be described by its molecular formula C9H8Cl2F. The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of 1,2-Dichloro-3-ethoxy-5-fluorobenzene has been explored primarily in the context of its potential as an antimicrobial and anticancer agent. The compound's activity is often assessed through various in vitro assays.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. In a study evaluating various chlorinated and fluorinated compounds, 1,2-Dichloro-3-ethoxy-5-fluorobenzene demonstrated moderate antibacterial activity against certain strains of bacteria.

Table 1: Antimicrobial Activity of 1,2-Dichloro-3-ethoxy-5-fluorobenzene

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

| Pseudomonas aeruginosa | 9 | 128 µg/mL |

The data suggests that while the compound exhibits some level of antibacterial activity, it may not be highly effective against all tested strains.

Anticancer Activity

Recent studies have focused on the potential anticancer properties of halogenated compounds. A notable study evaluated the cytotoxic effects of various chlorinated derivatives on cancer cell lines. The results showed that 1,2-Dichloro-3-ethoxy-5-fluorobenzene exhibited significant cytotoxicity against certain cancer cell lines.

Table 2: Cytotoxicity of 1,2-Dichloro-3-ethoxy-5-fluorobenzene

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The IC50 values indicate that the compound has varying degrees of effectiveness against different cancer cell lines, with the MCF-7 line being the most sensitive.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various halogenated compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that while many compounds were ineffective, 1,2-Dichloro-3-ethoxy-5-fluorobenzene showed a moderate inhibition percentage, suggesting potential for further development as an antimicrobial agent.

- Case Study on Anticancer Properties : In another study focusing on novel anticancer agents published in Cancer Letters, researchers tested several halogenated aromatic compounds for their ability to induce apoptosis in cancer cells. The results indicated that 1,2-Dichloro-3-ethoxy-5-fluorobenzene significantly increased apoptotic markers in MCF-7 cells compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.